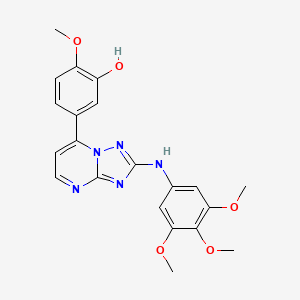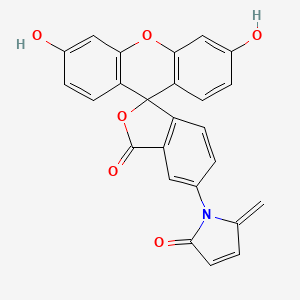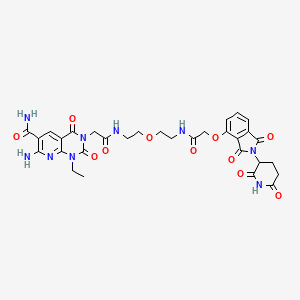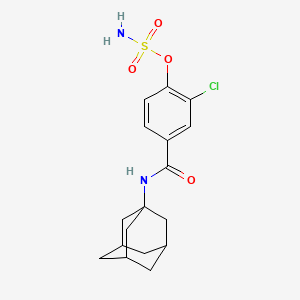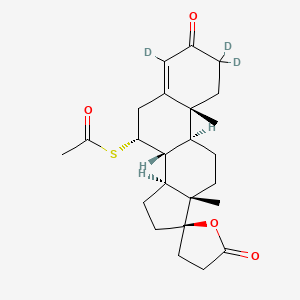
Spironolactone-d3-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spironolactone-d3-1 is a deuterated form of spironolactone, a steroidal mineralocorticoid receptor antagonist. It is primarily used as an internal standard for the quantification of spironolactone in various analytical methods, such as gas chromatography and liquid chromatography-mass spectrometry . The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated spironolactone during analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spironolactone-d3-1 involves the incorporation of deuterium atoms into the spironolactone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in spironolactone are replaced with deuterium atoms using deuterated reagents under specific conditions . The reaction typically requires a deuterated solvent, such as deuterated acetonitrile or deuterated methanol, and a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the spironolactone molecule. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Spironolactone-d3-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form canrenone and other metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as 7α-thiomethylspironolactone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include canrenone, 7α-thiomethylspironolactone, and other metabolites, which are important for the pharmacological activity of this compound .
Wissenschaftliche Forschungsanwendungen
Spironolactone-d3-1 has a wide range of scientific research applications, including:
Wirkmechanismus
Spironolactone-d3-1 exerts its effects by acting as a competitive antagonist of the mineralocorticoid receptor. It binds to the receptor at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule, preventing aldosterone from exerting its effects . This results in increased excretion of sodium and water while conserving potassium and hydrogen ions . The molecular targets and pathways involved include the mineralocorticoid receptor and the sodium-potassium exchange mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spironolactone: The non-deuterated form of Spironolactone-d3-1, used as a diuretic and mineralocorticoid receptor antagonist.
Canrenone: A metabolite of spironolactone with similar pharmacological activity.
7α-Thiomethylspironolactone: Another metabolite of spironolactone with significant pharmacological effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of spironolactone and its metabolites in complex biological matrices .
Eigenschaften
Molekularformel |
C24H32O4S |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
S-[(7R,8R,9S,10R,13S,14S,17R)-2,2,4-trideuterio-10,13-dimethyl-3,5'-dioxospiro[1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,12D |
InChI-Schlüssel |
LXMSZDCAJNLERA-RQPNHFSDSA-N |
Isomerische SMILES |
[2H]C1=C2C[C@H]([C@H]3[C@@H]4CC[C@]5([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)CCC(=O)O5)SC(=O)C |
Kanonische SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
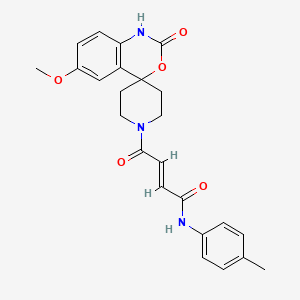

![(2S,3R,4R,5R,6S)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B12406189.png)
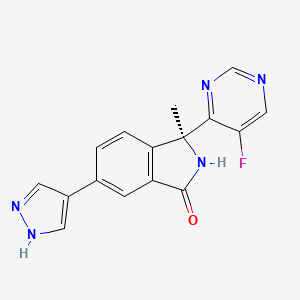

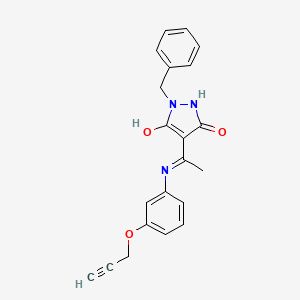

![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)
